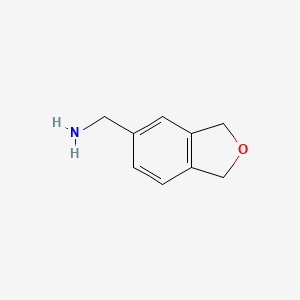

(1,3-Dihydroisobenzofuran-5-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1,3-Dihydroisobenzofuran-5-yl)methanamine: is a chemical compound with the molecular formula C9H11NO It is a derivative of isobenzofuran, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dihydroisobenzofuran-5-yl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with isobenzofuran, which undergoes a reduction reaction to form 1,3-dihydroisobenzofuran.

Reduction Reaction: The reduction of isobenzofuran can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Amination Reaction: The resulting 1,3-dihydroisobenzofuran is then subjected to an amination reaction to introduce the amine group, forming this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.

化学反応の分析

Primary Amine Reactivity

The methanamine group participates in classical amine reactions, often serving as a nucleophile or forming coordination complexes.

Acylation Reactions

Reacts with acyl chlorides or anhydrides to form amides under mild conditions:

Example:

This compound+Acetic anhydride→N-acetyl derivative

Schiff Base Formation

Forms imines with aldehydes/ketones:

Example:

This compound+Cyclopentanone→Imine derivative

Dihydroisobenzofuran Ring Reactivity

The strained furan ring undergoes electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at the 4- and 6-positions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro derivative |

| Sulfonation | SO₃, H₂SO₄, 50°C | 4-Sulfo derivative |

| Halogenation (Chlorination) | Cl₂, FeCl₃, DCM, 25°C | 4-Chloro derivative |

Key Insight: Substituents at the 5-position (methanamine) direct electrophiles to the para position .

Ring-Opening Reactions

Acid-catalyzed hydrolysis cleaves the furan ring:

This compound+HCl (conc.)→5-(Aminomethyl)phthalide

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

Example:

This compound+[Fe(CO)₃]→Fe-amine complex

-

Application: Catalytic activity in hydrogenation reactions .

-

Structural Data: IR spectra show N–Fe stretching at 480–520 cm⁻¹ .

Biological Activity-Driven Reactions

Used to synthesize bioactive derivatives:

Anticancer Agents

Reacts with diphenylphosphine derivatives to form Mnk1 kinase inhibitors:

Anti-inflammatory Derivatives

Forms thiazole hybrids via Hantzsch thiazole synthesis:

This compound+Thiazole-2-carbaldehyde→Hybrid compound

科学的研究の応用

Organic Chemistry

(1,3-Dihydroisobenzofuran-5-yl)methanamine serves as a valuable building block in organic synthesis. It can be used to create more complex organic compounds through various chemical reactions:

- Oxidation : The compound can be oxidized to form oxo derivatives using agents like potassium permanganate.

- Substitution Reactions : The amine group allows for substitution reactions with electrophiles such as alkyl halides and acyl chlorides.

Biological Studies

The compound is also utilized in biological research for studying interactions with biomolecules. Its ability to form hydrogen bonds makes it a candidate for examining enzyme-substrate interactions and receptor binding mechanisms. Preliminary studies have indicated potential biological activities, including:

- Cytotoxicity : Research has shown that derivatives of related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .

- Antibacterial Activity : Initial assessments indicate that compounds derived from this structure may have antibacterial effects against standard and clinical strains of bacteria .

Industrial Applications

In the industrial sector, this compound can be utilized in the production of various chemical products. Its unique properties make it suitable for applications in:

- Pharmaceuticals : As a precursor or intermediate in the synthesis of bioactive compounds.

- Material Science : In the development of polymers or materials with specific chemical functionalities.

作用機序

The mechanism by which (1,3-Dihydroisobenzofuran-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

類似化合物との比較

(1,3-Dihydroisobenzofuran-5-yl)methanamine: is compared with other similar compounds, highlighting its uniqueness:

Similar Compounds: Other isobenzofuran derivatives, such as 2,3-dihydroisobenzofuran derivatives.

Uniqueness: The presence of the amine group in this compound distinguishes it from other isobenzofuran derivatives, providing unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

The compound (1,3-Dihydroisobenzofuran-5-yl)methanamine , with the chemical formula C₉H₁₃N, is an interesting organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological applications, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves two main steps:

- Reduction of Isobenzofuran :

- Isobenzofuran is reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation to yield 1,3-dihydroisobenzofuran.

- Amination :

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through its amine group. This interaction can lead to the modulation of enzyme activities and receptor binding, influencing multiple biological pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, synthesized compounds containing this moiety were screened for antibacterial and antifungal activities. Some derivatives exhibited promising results against specific bacterial strains and fungi, suggesting that modifications to the structure can enhance efficacy .

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| 12d | Antibacterial | 22.50 |

| 12h | Antifungal | 26.25 |

Anti-inflammatory Properties

Docking studies have indicated that this compound and its derivatives may inhibit lipoxygenase enzymes (5-LOX), which are involved in inflammatory processes. The binding affinity of these compounds suggests potential as anti-inflammatory agents, making them candidates for further therapeutic exploration .

Study on Antibacterial Activity

In a study evaluating a series of compounds derived from this compound, researchers found that certain derivatives displayed significant antibacterial properties against Gram-positive bacteria. The study utilized standard agar diffusion methods to assess the effectiveness of these compounds .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of a specific derivative of this compound. The results indicated a marked reduction in inflammatory markers in vitro when tested against human cell lines stimulated with pro-inflammatory cytokines. This supports the hypothesis that this compound can modulate inflammatory responses .

特性

IUPAC Name |

1,3-dihydro-2-benzofuran-5-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3H,4-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWVGCODTFCCHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。